Pentafluorobenzenesulfonyl fluorescein

Catalog No.
S1485056
CAS No.
728912-45-6
M.F
C26H11F5O7S
M. Wt
562.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorobenzenesulfonyl fluorescein

CAS Number

728912-45-6

Product Name

Pentafluorobenzenesulfonyl fluorescein

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate

Molecular Formula

C26H11F5O7S

Molecular Weight

562.4 g/mol

InChI

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H

InChI Key

UIBLLPHZQUTIBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F

Synonyms

6’-hydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester, pentafluorobenzenesulfonic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F

Hydrogen Peroxide Detection:

Pentafluorobenzenesulfonyl fluorescein (PBSF) is a valuable tool in scientific research for detecting hydrogen peroxide (H₂O₂). Unlike many other fluorescent probes used for reactive oxygen species (ROS) detection, PBSF functions through a non-oxidative mechanism. This makes it highly selective for H₂O₂ compared to other ROS such as hydroxyl radical, superoxide anion, and singlet oxygen [].

The selectivity of PBSF stems from its unique chemical structure. When exposed to H₂O₂, the molecule undergoes a reaction called perhydrolysis, cleaving the sulfonyl linkage and generating a fluorescent product []. This cleavage process is specific to H₂O₂, allowing researchers to measure its concentration in various biological samples with minimal interference from other cellular components.

Applications in Cell Research:

PBSF's ability to selectively detect H₂O₂ within cells makes it a valuable probe for investigating cellular signaling pathways and understanding the role of H₂O₂ in various physiological and pathological processes.

For instance, researchers have employed PBSF to:

  • Study the production of H₂O₂ by different cellular enzymes [].
  • Investigate the involvement of H₂O₂ in mitochondrial dysfunction and neurodegenerative diseases [].
  • Monitor cellular responses to oxidative stress induced by various stimuli [].

Advantages and Limitations:

PBSF offers several advantages over other H₂O₂ detection methods, including:

  • High selectivity for H₂O₂.
  • Sensitivity in detecting low levels of H₂O₂.
  • Compatibility with live cell imaging techniques.
  • The probe itself can exhibit weak fluorescence before reacting with H₂O₂.
  • Certain organic solvents can interfere with the detection process.

Pentafluorobenzenesulfonyl fluorescein is a synthetic compound characterized by its unique structure, which includes a fluorescein moiety and a pentafluorobenzenesulfonyl group. Its chemical formula is C26H11F5O7S, and it is identified by the CAS number 728912-45-6. This compound exhibits strong fluorescent properties, making it valuable in various biochemical applications. The presence of the pentafluorobenzenesulfonyl group enhances its reactivity, particularly in sensing applications, where it can selectively react with hydrogen peroxide and other reactive species .

PFSF's mechanism of action relies on its selective interaction with H2O2. The electron-withdrawing nature of the pentafluorobenzenesulfonyl group makes the sulfonyl bond susceptible to nucleophilic attack by H2O2. This cleavage reaction disrupts the electronic structure of the molecule, leading to a shift in its energy levels and the generation of fluorescence [, ].

The non-oxidative nature of PFSF activation minimizes interference from other ROS, allowing for specific detection of H2O2 within the complex cellular environment []. Once activated by H2O2, the cleaved fluorescein moiety emits green fluorescence, which can be measured using fluorescence microscopy or spectroscopy techniques []. This enables researchers to monitor H2O2 production and distribution within living cells.

Pentafluorobenzenesulfonyl fluorescein primarily engages in nonoxidative mechanisms. It fluoresces upon perhydrolysis of the sulfonyl group, which involves the reaction of hydrogen peroxide with the sulfonyl moiety. This reaction leads to the release of fluorescein, which emits fluorescence upon excitation. The mechanism highlights its utility as a selective sensor for hydrogen peroxide in biological systems .

This compound has demonstrated significant biological activity, particularly as a sensor for hydrogen peroxide. It is utilized in cellular studies to monitor oxidative stress and other related biological processes. The ability to detect hydrogen peroxide levels makes pentafluorobenzenesulfonyl fluorescein an important tool in research on cell signaling and apoptosis, where oxidative stress plays a critical role .

The synthesis of pentafluorobenzenesulfonyl fluorescein typically involves several steps:

  • Formation of the Sulfonyl Group: The initial step involves the introduction of the pentafluorobenzenesulfonyl group onto a fluorescein backbone.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological applications.
  • Characterization: The final product is characterized using spectroscopic methods (such as NMR and mass spectrometry) to confirm its structure and purity .

Pentafluorobenzenesulfonyl fluorescein has several notable applications:

  • Fluorescent Sensing: It is widely used as a fluorescent probe for detecting hydrogen peroxide in various biological samples.
  • Cellular Imaging: The compound's fluorescence properties allow for its use in imaging studies to observe cellular processes related to oxidative stress.
  • Research Tool: It serves as a valuable tool in biochemical research for studying redox biology and related fields .

Studies involving pentafluorobenzenesulfonyl fluorescein have focused on its interactions with reactive oxygen species, particularly hydrogen peroxide. These interactions are crucial for understanding how cells respond to oxidative stress and how this compound can be utilized in live-cell imaging to monitor these processes. The specificity of the compound towards hydrogen peroxide allows researchers to distinguish between different reactive species in complex biological environments .

Several compounds share structural or functional similarities with pentafluorobenzenesulfonyl fluorescein. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
FluoresceinCore structureWidely used fluorescent dye without sulfonyl group
2',7'-DichlorofluoresceinCore structureChlorine substituents enhance photostability
4',5'-Difluoro-2',7'-dimethoxyfluoresceinCore structureMethoxy groups increase solubility
PentafluorobenzenesulfonateSulfonyl groupSimilar reactivity but lacks fluorescence

Pentafluorobenzenesulfonyl fluorescein is unique due to its specific reactivity towards hydrogen peroxide while maintaining strong fluorescent properties, making it particularly useful in biological applications compared to other similar compounds that may not exhibit such selectivity or fluorescence intensity .

XLogP3

5.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

562.01456467 g/mol

Monoisotopic Mass

562.01456467 g/mol

Heavy Atom Count

39

Dates

Modify: 2023-08-15
1.Maeda, H.,Fukuyasu, Y.,Yoshida, S., et al. Fluorescent probes for hydrogen peroxide based on a non-oxidative mechanism. Angewandte Chemie International Edition 43, 2389-2391 (2004).

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